molecular formula C26H22BrFO4 B3701706 9-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B3701706
M. Wt: 497.4 g/mol
InChI Key: WNHCMZDQKLETAM-UHFFFAOYSA-N
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Description

9-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a chemically complex organic compound. It belongs to the class of xanthene derivatives, known for their diverse applications in various fields including pharmacology, dyeing, and materials science.

Properties

IUPAC Name

9-[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22BrFO4/c27-16-11-12-21(31-14-15-5-1-2-6-18(15)28)17(13-16)24-25-19(29)7-3-9-22(25)32-23-10-4-8-20(30)26(23)24/h1-2,5-6,11-13,24H,3-4,7-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHCMZDQKLETAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(O2)CCCC3=O)C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5F)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22BrFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multi-step organic reactions. The process might begin with the bromination of a suitable phenol derivative, followed by an etherification reaction with 2-fluorobenzyl chloride. Cyclization reactions under acidic conditions then lead to the formation of the xanthene scaffold. Detailed purification steps, such as recrystallization, ensure the high purity of the final product.

Industrial Production Methods

On an industrial scale, the production of such compounds would be optimized for yield and cost-efficiency. This could involve the use of high-throughput reactors and continuous flow systems, allowing for precise control over reaction parameters and enhanced safety in handling hazardous materials. Common solvents like dichloromethane, and catalysts like Lewis acids, could facilitate the reactions, while high-performance liquid chromatography (HPLC) would be used for product purification.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Sodium borohydride or lithium aluminum hydride could reduce specific functional groups within the molecule.

  • Substitution: Nucleophilic aromatic substitution can occur due to the presence of halogens, particularly at the brominated phenyl ring.

Common Reagents and Conditions Used in These Reactions

  • Oxidizing agents: Hydrogen peroxide, mCPBA

  • Reducing agents: Sodium borohydride, lithium aluminum hydride

  • Substitution conditions: Base-catalyzed conditions, such as using sodium ethoxide in ethanol

Major Products Formed from These Reactions

The specific products depend on the reaction type but may include derivatives with modified aromatic rings, altered xanthene structures, or new functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

9-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has a range of applications:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Potential use in studying enzyme inhibition due to its ability to interact with biological macromolecules.

  • Medicine: May be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: Possible uses in dye manufacturing, owing to the chromophoric xanthene core.

Mechanism of Action

Molecular Targets and Pathways Involved

The exact mechanism of action would vary based on its application. In pharmacological contexts, this compound might bind to active sites on enzymes or receptors, disrupting their normal function. The bromine and fluorine atoms could play crucial roles in enhancing the compound's affinity and specificity for these biological targets, potentially interacting through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Highlighting Its Uniqueness

Compared to other xanthene derivatives, 9-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione stands out due to the unique combination of bromine and fluorine substituents, which can significantly influence its reactivity and biological activity.

List of Similar Compounds

  • 9-phenylxanthene-1,8(2H)-dione

  • 9-(2-methoxyphenyl)xanthene-1,8(2H)-dione

  • 9-(4-chlorophenyl)xanthene-1,8(2H)-dione

There you have it! This compound isn't just a mouthful to pronounce; it's a fascinating subject in its own right.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Reactant of Route 2
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9-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

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